

# LX2761 Versus Licogliflozin: A Comparative Analysis of Dual SGLT1/2 Inhibitors

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## Compound of Interest

Compound Name: LX2761

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The inhibition of sodium-glucose cotransporters (SGLT) has emerged as a significant therapeutic strategy in managing metabolic diseases. Dual inhibitors targeting both SGLT1 and SGLT2 offer a broader mechanism of action compared to selective SGLT2 inhibitors. This guide provides a detailed comparison of two such dual inhibitors: **LX2761**, a locally-acting intestinal SGLT1 inhibitor, and licogliflozin, a systemically absorbed dual SGLT1/2 inhibitor.

## Introduction to LX2761 and Licogliflozin

**LX2761** is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract with minimal systemic absorption.<sup>[1][2]</sup> Its primary mechanism involves delaying intestinal glucose absorption.<sup>[3]</sup> In preclinical studies, **LX2761** has demonstrated potent inhibition of both human SGLT1 and SGLT2 in vitro.<sup>[4][5][6]</sup> The development of **LX2761** has progressed to Phase 1 clinical trials.<sup>[1][7][8][9]</sup>

Licogliflozin is a dual inhibitor of SGLT1 and SGLT2, with a higher selectivity for SGLT2.<sup>[10][11]</sup> It is rapidly absorbed orally and acts systemically.<sup>[11][12]</sup> Licogliflozin has been evaluated in Phase 2 clinical trials for several indications, including obesity,<sup>[10][13]</sup> type 2 diabetes,<sup>[14]</sup> nonalcoholic steatohepatitis (NASH),<sup>[15]</sup> and polycystic ovary syndrome (PCOS).<sup>[16]</sup> However, its development has been discontinued.<sup>[17]</sup>

## Mechanism of Action

Both **LX2761** and licogliflozin target SGLT1 and SGLT2, but their primary sites of action and resulting physiological effects differ significantly.

**LX2761**: Primarily targets SGLT1 in the intestines. By inhibiting intestinal SGLT1, **LX2761** reduces the absorption of glucose from the gut, leading to a decrease in postprandial glucose levels.<sup>[1][3]</sup> This localized action also stimulates the release of glucagon-like peptide-1 (GLP-1).<sup>[3]</sup> Due to its minimal systemic absorption, it has little effect on renal glucose reabsorption.<sup>[1]</sup>

Licogliflozin: Acts systemically to inhibit both SGLT1 in the intestine and SGLT2 in the kidneys.<sup>[10][11]</sup> Inhibition of intestinal SGLT1 reduces glucose absorption, while inhibition of renal SGLT2 blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.<sup>[10][18]</sup> This dual action contributes to lowering blood glucose levels and promoting weight loss.<sup>[14][19]</sup>

## Comparative Data

### In Vitro Inhibitory Potency

Compound	Target	IC50 (nM)
LX2761	human SGLT1	2.2 <sup>[4][5][6]</sup>
human SGLT2	2.7 <sup>[4][5][6]</sup>	
Licogliflozin	human SGLT1	20.6 <sup>[10][11]</sup>
human SGLT2	0.58 <sup>[10][11]</sup>	

## Pharmacokinetic Properties

Parameter	LX2761	Licogliflozin
Absorption	Minimally absorbed systemically[1]	Rapid oral absorption in rats, dogs, and humans[11][12]
Distribution	Designed to be restricted to the intestinal lumen[2][3]	Systemic distribution
Metabolism	-	Primarily via metabolism[11][12]
Elimination	-	Predominantly as metabolites in urine and feces[11][12]
Key Feature	Locally acting in the gut[1]	Systemically acting[10][11]

## Clinical Efficacy and Safety

Indication	Compound	Key Findings	Common Adverse Events
Type 2 Diabetes	LX2761	Preclinical: Lowered postprandial glucose, fasting glucose, and HbA1c in mice.[3]	Preclinical: Dose-dependent diarrhea[3]
Licogliflozin	Reduced postprandial glucose excursion and insulin levels.[14]	Diarrhea, flatulence, abdominal pain[14]	
Obesity	Licogliflozin	Significant weight loss compared to placebo. [10][13][14][19]	Diarrhea[13]
NASH	Licogliflozin	Reduced serum alanine aminotransferase (ALT) levels.[15]	Diarrhea[15]
PCOS	Licogliflozin	Improvements in hyperinsulinemia and androgenemia.[16]	-

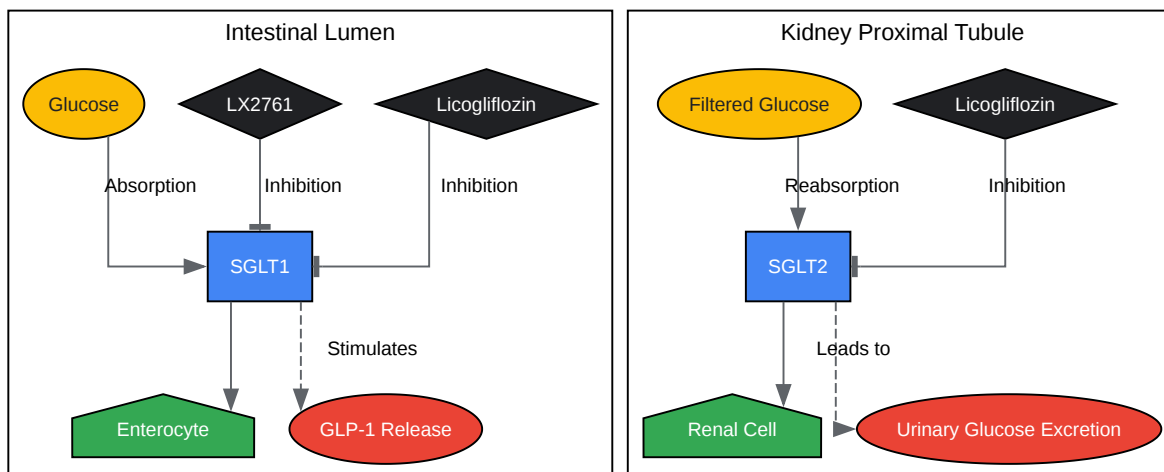
## Experimental Protocols

**In Vitro IC50 Determination:** The inhibitory potency (IC50) of **LX2761** and licogliflozin against human SGLT1 and SGLT2 is typically determined using cell-based assays. Chinese Hamster Ovary (CHO) or similar cells are engineered to express the respective human SGLT transporter. The assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog (e.g., 14C-alpha-methylglucopyranoside) in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated as the concentration of the inhibitor that reduces the glucose analog uptake by 50%.

**Clinical Trial Design for Obesity (Licogliflozin):** A representative clinical trial for licogliflozin in obesity was a randomized, double-blind, placebo-controlled, dose-ranging study.[\[10\]](#)[\[13\]](#)

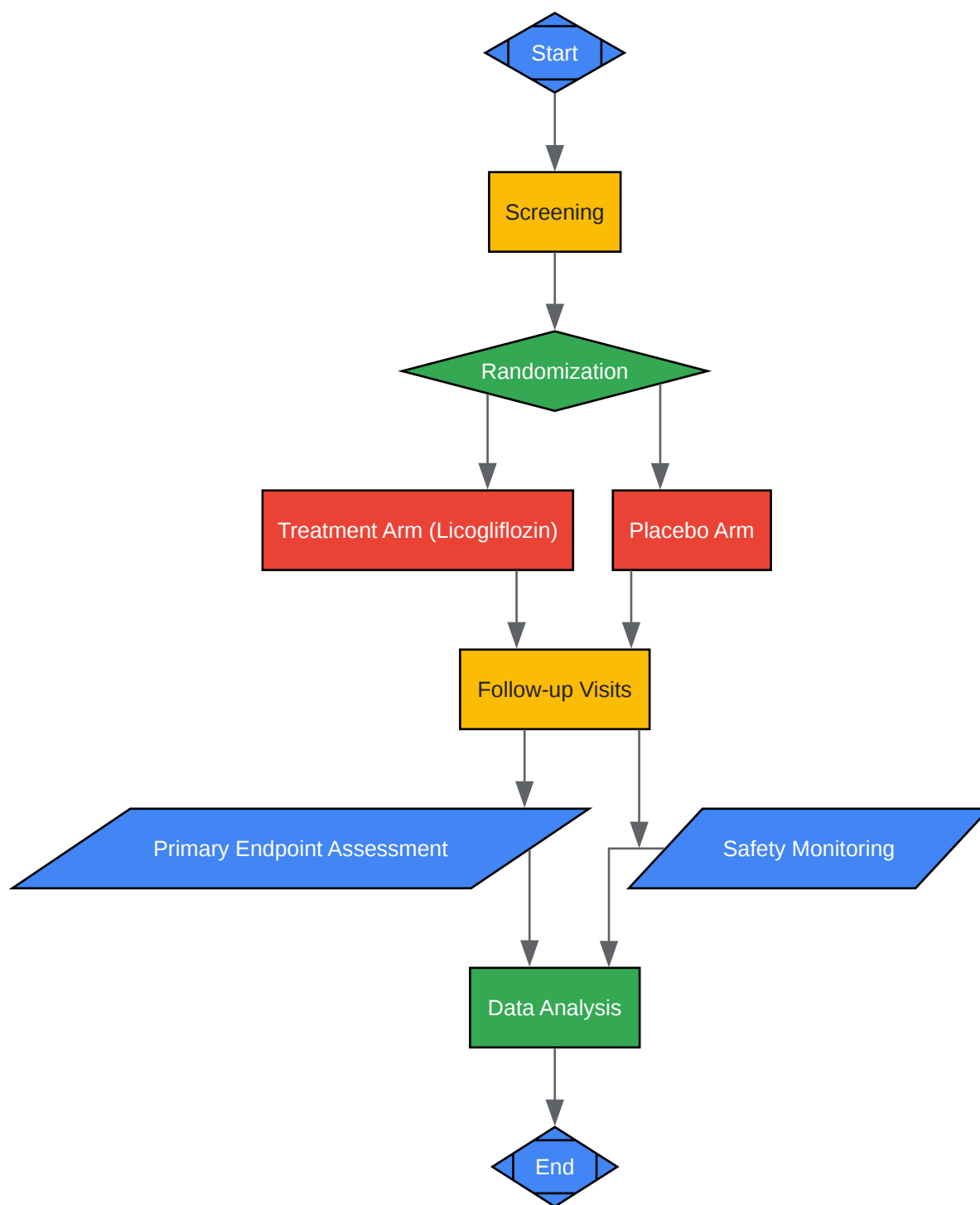
- **Participants:** Adults with overweight or obesity.[\[10\]](#)
- **Intervention:** Participants received once-daily or twice-daily doses of licogliflozin or placebo for a defined period (e.g., 24 weeks).[\[10\]](#)[\[13\]](#)
- **Primary Endpoint:** The primary outcome was the percent change in body weight from baseline.[\[10\]](#)[\[13\]](#)
- **Secondary Endpoints:** These included the proportion of patients achieving  $\geq 5\%$  or  $\geq 10\%$  weight loss, and changes in waist circumference, fasting plasma glucose, HbA1c, and blood pressure.[\[10\]](#)
- **Safety Assessments:** Monitoring of adverse events, particularly gastrointestinal side effects, was a key component.[\[10\]](#)[\[13\]](#)

## Visualizations



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Caption: Mechanism of action of **LX2761** and licogliflozin.



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Caption: Generalized workflow of a clinical trial for licogliflozin.

## Conclusion

**LX2761** and licogliflozin represent two distinct approaches to dual SGLT1/2 inhibition. **LX2761**'s gut-restricted action offers the potential for glycemic control with minimal systemic side effects, a hypothesis supported by its preclinical profile.<sup>[1][3]</sup> In contrast, licogliflozin's systemic dual inhibition demonstrated efficacy in weight loss and improving metabolic parameters in various conditions, but was associated with a high incidence of gastrointestinal adverse events, likely due to its potent SGLT1 inhibition in the gut.<sup>[13][14][15]</sup> The differing pharmacokinetic profiles and clinical findings of these two molecules underscore the importance of balancing efficacy and tolerability in the development of dual SGLT1/2 inhibitors. While the development of licogliflozin has been halted, the insights gained from its clinical evaluation provide valuable context for the ongoing development of other SGLT inhibitors, including the locally-acting **LX2761**.

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## References

- 1. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, LX2761, For Potential Treatment Of Diabetes [prnewswire.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LX2761, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LX2761 | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Leerink Partnrs Has Pessimistic View of LXRX FY2028 Earnings [marketbeat.com]
- 8. Wall Street Zen Downgrades Lexicon Pharmaceuticals (NASDAQ:LXRX) to Hold [marketbeat.com]
- 9. defenseworld.net [defenseworld.net]
- 10. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patientcareonline.com [patientcareonline.com]
- 16. hcplive.com [hcplive.com]
- 17. Licogliflozin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. Licogliflozin | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
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